molecular formula C18H13ClN4O5S B3411787 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide CAS No. 921542-69-0

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B3411787
CAS No.: 921542-69-0
M. Wt: 432.8 g/mol
InChI Key: FHDATGCYPBUTBV-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a combination of chloro, methanesulfonyl, pyridazinyl, phenyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro group. The methanesulfonylpyridazinyl moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution of Chloro Group: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methanesulfonylpyridazinyl moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a methanesulfonylpyridazinyl moiety, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O5S/c1-29(27,28)17-9-8-15(21-22-17)11-2-5-13(6-3-11)20-18(24)12-4-7-14(19)16(10-12)23(25)26/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDATGCYPBUTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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